4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide
Description
This compound is a heterocyclic benzamide derivative featuring a fused [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one core linked to a substituted pyrazole moiety via an amide bond. Its molecular formula is C₂₆H₂₂N₈O₂S, with a molecular weight of 514.57 g/mol. The structure integrates a thiadiazole ring fused to a quinazoline system, which is further functionalized with an amino group bridging to a benzamide scaffold.
Properties
IUPAC Name |
4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2S/c1-13-18(14(2)29(3)27-13)12-24-20(31)15-8-10-16(11-9-15)25-22-28-30-21(32)17-6-4-5-7-19(17)26-23(30)33-22/h4-11H,12H2,1-3H3,(H,24,31)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXENIAFDVQUAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide can be achieved through a multi-step synthetic route. One common method involves the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the thiadiazole ring through a cyclization reaction involving appropriate precursors.
Formation of the Quinazoline Ring: The quinazoline ring is then formed through a series of condensation reactions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately and then coupled with the previously formed intermediate.
Final Coupling and Functionalization: The final step involves the coupling of the pyrazole intermediate with the thiadiazole-quinazoline intermediate, followed by functionalization to introduce the benzamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form additional ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in biological research to study its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their properties are summarized below:
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shows:
- High similarity (Tanimoto >0.7) to F127-0456 due to shared thiadiazoloquinazoline core.
- Moderate similarity (Tanimoto ~0.5) to triazinone derivatives () due to divergent heterocyclic systems .
Crystallographic and Structural Data
Bond angles and torsion strains in the thiadiazoloquinazoline core likely mirror those in F127-0456 .
Biological Activity
4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure of this compound includes a quinazoline core fused with a thiadiazole ring, which is known for its diverse biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 447.5 g/mol. The presence of various functional groups enhances its potential for interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N7O2S |
| Molecular Weight | 447.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cell signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can halt the proliferation of cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that the thiadiazole moiety may confer antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Receptor Modulation : The compound may modulate receptor activity by acting as an agonist or antagonist at specific biological targets.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:
- Cell Proliferation Assays : In studies involving human cancer cell lines (e.g., MCF7 breast cancer cells), the compound showed IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of prostate cancer cells through apoptosis induction mechanisms.
- Case Study 2 : Another research article indicated that it displayed significant antibacterial activity against Staphylococcus aureus, suggesting its potential as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
